molecular formula C16H15IO3 B2394054 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde CAS No. 426231-13-2

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B2394054
CAS No.: 426231-13-2
M. Wt: 382.197
InChI Key: ZWNOIQDLUAIUGJ-UHFFFAOYSA-N
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Description

Chemical Name: 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde Molecular Formula: C₁₆H₁₅IO₃ Molecular Weight: 382.197 g/mol CAS Number: Not explicitly listed in provided evidence (see alternative identifiers below). Purity: 95% (typical commercial grade) Storage Conditions: +4°C . Key Applications: Serves as a synthetic building block in organic chemistry, particularly in pharmaceutical and materials science research. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyloxy and ethoxy groups modulate electronic and steric properties .

Preparation Methods

The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 4-(benzyloxy)-3-ethoxybenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the iodine atom and the aldehyde group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
This compound C₁₆H₁₅IO₃ 382.197 Iodo (C5), Ethoxy (C3), Benzyloxy (C4) Aldehyde, Ether, Halogen Organic synthesis, medicinal chemistry
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde C₁₆H₁₄ClIO₃ ~416.64 (estimated) Iodo (C5), Ethoxy (C3), 4-Chlorobenzyloxy (C4) Aldehyde, Ether, Halogen Enhanced lipophilicity for drug design
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde C₁₆H₁₅ClO₃ 290.743 Chloro (C3), Ethoxy (C5), Benzyloxy (C4) Aldehyde, Ether, Halogen Intermediate for agrochemicals
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 282.35 (calculated) Iodo (C3), Chloro (C5), Hydroxy (C2) Aldehyde, Hydroxy, Halogen Antioxidant studies, metal complexation
4-Butoxy-3-chloro-5-methoxybenzaldehyde C₁₂H₁₅ClO₃ 242.70 (calculated) Butoxy (C4), Chloro (C3), Methoxy (C5) Aldehyde, Ether, Halogen No specific data; general synthesis

Key Research Findings

(a) Electronic and Steric Effects

  • Iodine vs. Chlorine: The iodine atom in the target compound increases polarizability, favoring halogen-bonding interactions in medicinal chemistry.
  • Ethoxy vs. Methoxy/Butoxy : Ethoxy (C₃ in the target) provides moderate steric hindrance compared to smaller methoxy (C₅ in 4-Butoxy-3-chloro-5-methoxybenzaldehyde) or bulkier butoxy groups, affecting reaction kinetics in nucleophilic substitutions .

Biological Activity

4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13IO3\text{C}_{12}\text{H}_{13}\text{I}\text{O}_3

This compound features a benzyl ether and an ethoxy group, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Target Interactions:

  • Enzymatic Inhibition: Similar compounds have been shown to inhibit enzyme activity by binding to the active sites, potentially affecting metabolic pathways.
  • Receptor Modulation: This compound may act as a ligand for specific receptors, influencing cellular signaling pathways, particularly those related to neurotransmission.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Neuroprotective Effects: Given its potential interaction with nicotinic receptors, it may influence cognitive functions and memory through modulation of cholinergic pathways.
  • Antimicrobial Properties: Some derivatives of related compounds have shown promise against various microbial strains, indicating potential therapeutic applications in infectious diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantPotential to reduce oxidative stress
NeuroprotectiveModulates cholinergic pathways
AntimicrobialActivity against certain microbial strains

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Neuroprotective Effects
A study explored the effects of similar compounds on cognitive functions in animal models. The results indicated that these compounds could enhance memory retention and learning abilities by modulating nicotinic receptors. This suggests a possible application for this compound in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity
Research conducted on structurally analogous compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step functionalization of a benzaldehyde precursor. For example, iodination and alkoxy group introduction can be achieved via electrophilic substitution or Ullmann-type coupling. A general method includes:

  • Step 1: Protect hydroxyl groups using benzyl or ethyl etherification under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduce iodine via iodination reagents (e.g., NIS in acetic acid) at controlled temperatures (0–25°C) .
  • Optimization: Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency and reduce side products . Monitor purity via HPLC and adjust solvent polarity (e.g., ethanol vs. DMSO) to improve yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups. Compare with reference spectra for benzaldehyde derivatives .
  • NMR:
    • ¹H NMR: Look for aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and ethoxy/benzyloxy methylene signals (4.0–4.5 ppm) .
    • ¹³C NMR: Confirm iodine’s deshielding effect on adjacent carbons (~90–100 ppm for C-I) .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: ~428.0 for C₁₆H₁₅IO₃) .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste .
  • First Aid: For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do the electronic effects of substituents (benzyloxy, ethoxy, iodo) influence reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Steric Effects: The bulky benzyloxy group at C4 hinders nucleophilic attack at the aldehyde, favoring para-substitution .
  • Electronic Effects:
    • Iodo at C5 acts as an electron-withdrawing group (EWG), activating the aldehyde toward nucleophilic addition (e.g., Grignard reactions) .
    • Ethoxy at C3 donates electrons via resonance, slightly deactivating the ring but directing electrophiles to ortho/para positions .
  • Experimental Validation: Perform Hammett analysis using substituent constants (σ) to quantify electronic contributions .

Q. What strategies resolve discrepancies in yield/purity when using different catalytic systems?

Methodological Answer:

  • Issue: Low yields in ionic liquid-catalyzed reactions vs. traditional acid catalysis .
  • Root Cause Analysis:
    • Check for moisture sensitivity: Ionic liquids like [HMIm]BF₄ require anhydrous conditions .
    • Monitor reaction time: Prolonged reflux may degrade the aldehyde group .
  • Solution:
    • Use in situ FTIR to track aldehyde consumption .
    • Compare TLC profiles under varying catalysts to identify side products .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde carbon (C7) shows high electrophilicity (f⁻ = 0.15) .
  • Molecular Orbital Analysis:
    • HOMO-LUMO gaps predict reactivity with palladium catalysts (e.g., Suzuki coupling). Lower gaps (~4.5 eV) favor oxidative addition .
  • Validation: Correlate computed transition states with experimental yields for iodobenzaldehyde derivatives .

Properties

IUPAC Name

3-ethoxy-5-iodo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNOIQDLUAIUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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